molecular formula C7H6BrNO B147078 5-Acetyl-2-bromopyridine CAS No. 139042-59-4

5-Acetyl-2-bromopyridine

Cat. No. B147078
M. Wt: 200.03 g/mol
InChI Key: MUKKGHQBUKOMTD-UHFFFAOYSA-N
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Description

5-Acetyl-2-bromopyridine is a chemical compound with the molecular formula C7H6BrNO and a molecular weight of 200.03 . It appears as a white to yellow to orange to tan powder or faint yellow powder .


Synthesis Analysis

The synthesis of 5-Acetyl-2-bromopyridine involves a palladium-catalyzed Suzuki cross-coupling reaction . The process starts with 5-bromo-2-methylpyridin-3-amine (1) directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids .


Molecular Structure Analysis

The molecular structure of 5-Acetyl-2-bromopyridine conforms to its infrared spectrum . More detailed information about its structure can be obtained from its NMR and FTIR spectra .


Chemical Reactions Analysis

5-Acetyl-2-bromopyridine is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Physical And Chemical Properties Analysis

5-Acetyl-2-bromopyridine has a melting point of 124-128 °C . It is a white to yellow to orange to tan powder or faint yellow powder .

Scientific Research Applications

5-Acetyl-2-bromopyridine is a chemical compound with the molecular formula C7H6BrNO . It appears as a light orange to yellow to green powder or crystal . It’s used in various areas of research including Life Science, Material Science, and Chemical Synthesis .

    Organic Synthesis

    5-Acetyl-2-bromopyridine can be used as a building block in the synthesis of various organic compounds. Its bromine atom makes it a good candidate for reactions such as nucleophilic substitution or metal-catalyzed cross-coupling reactions .

    Medicinal Chemistry

    Given its structural features, 5-Acetyl-2-bromopyridine could potentially be used in the development of new drugs or therapeutic agents. However, specific applications in this field would require further research .

    Material Science

    Compounds like 5-Acetyl-2-bromopyridine can be used in the synthesis of complex materials, including polymers and nanomaterials. The specific properties of these materials would depend on the other components used in the synthesis .

    Chemical Biology

    5-Acetyl-2-bromopyridine could potentially be used in chemical biology research, for example, in the development of new probes or sensors .

    Catalysis

    The pyridine ring in 5-Acetyl-2-bromopyridine could potentially act as a ligand in metal-catalyzed reactions, contributing to the development of new catalysts .

    Analytical Chemistry

    5-Acetyl-2-bromopyridine could potentially be used as a standard or reagent in various analytical techniques, such as chromatography or spectroscopy .

    Environmental Science

    Given its reactivity, 5-Acetyl-2-bromopyridine could potentially be used in studies related to environmental pollution or remediation .

Safety And Hazards

5-Acetyl-2-bromopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation are recommended .

properties

IUPAC Name

1-(6-bromopyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKKGHQBUKOMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576604
Record name 1-(6-Bromopyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-bromopyridine

CAS RN

139042-59-4
Record name 1-(6-Bromopyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-2-bromopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

BuLi (32.8 ml of a 1.6 M solution in hexanes, 53 mmol) was added dropwise over 10 min to a stirred solution of 2,5-dibromopyridine (12.44 g, 52.5 mmol) in Et2O (600 ml) at −78° C. under nitrogen. The resulting suspension was stirred at −78° C. for 1 h and then heated with dimethylacetamide (5.86 ml, 63 mmol). The reaction mixture was warmed to room temperature and stirred for 1 h. 1N HCl (100 ml) was added and the organic layer separated. The aqueous layer was extracted with EtOAc (3×100 ml). The combined organic extracts were dried (MgSO4), concentrated under reduced pressure, then taken up in CH2Cl2 (200 ml) and dry loaded onto silica. Column chromatography on silica using 30-40% EtOAc/iso-hexane as eluent gave the ketone (6.0 g, 57%).
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step One
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12.44 g
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reactant
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[Compound]
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hexanes
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0 (± 1) mol
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Name
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600 mL
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solvent
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5.86 mL
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Quantity
100 mL
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reactant
Reaction Step Three
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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